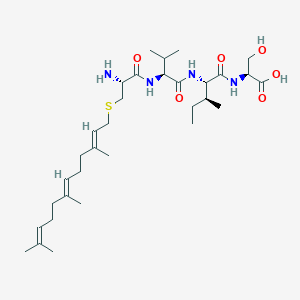

H-Cys(farnesyl)-Val-Ile-Ser-OH

Description

Structure

2D Structure

Propriétés

Numéro CAS |

287918-93-8 |

|---|---|

Formule moléculaire |

C32H56N4O6S |

Poids moléculaire |

624.9 g/mol |

Nom IUPAC |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C32H56N4O6S/c1-9-24(8)28(31(40)34-26(18-37)32(41)42)36-30(39)27(21(4)5)35-29(38)25(33)19-43-17-16-23(7)15-11-14-22(6)13-10-12-20(2)3/h12,14,16,21,24-28,37H,9-11,13,15,17-19,33H2,1-8H3,(H,34,40)(H,35,38)(H,36,39)(H,41,42)/b22-14+,23-16+/t24-,25-,26-,27-,28-/m0/s1 |

Clé InChI |

KZIYGUZDIUJJKD-JJUKLNJBSA-N |

SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CSCC=C(C)CCC=C(C)CCC=C(C)C)N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CSC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CSCC=C(C)CCC=C(C)CCC=C(C)C)N |

Séquence |

XVIS |

Origine du produit |

United States |

Enzymology and Substrate Specificity of Protein Farnesyltransferase Ftase Relevant to H Cys Farnesyl Val Ile Ser Oh

Protein Farnesyltransferase (FTase): Structural Features, Catalytic Mechanism, and Cofactor Requirements

Protein farnesyltransferase is a key enzyme that catalyzes the attachment of a 15-carbon farnesyl group from farnesyl diphosphate (B83284) (FPP) to a cysteine residue within a C-terminal CaaX motif of a target protein. wikipedia.org This process, known as farnesylation, is a type of prenylation that renders proteins more hydrophobic, often directing them to cellular membranes. wikipedia.org

Heterodimeric Architecture and Active Site Characterization

Mammalian FTase is a heterodimeric enzyme composed of an α-subunit and a β-subunit, with molecular weights of 48 kDa and 46 kDa, respectively. wikipedia.org Both subunits are predominantly composed of alpha helices. The α-subunit consists of a double layer of paired alpha helices that partially envelops the β-subunit. wikipedia.org The β-subunit features alpha helices that form a barrel-like structure. wikipedia.org The active site is a cleft formed at the intersection of these two subunits, primarily located within the central part of the β-subunit and flanked by a portion of the α-subunit. wikipedia.orgnih.gov This intricate architecture creates a hydrophobic pocket that accommodates the farnesyl diphosphate. wikipedia.org The active site is where the binding of both the farnesyl diphosphate and the CaaX peptide substrate occurs, leading to the catalytic transfer of the farnesyl group. nih.gov

Molecular Mechanism of Farnesyl Diphosphate Transfer to Cysteine

The transfer of the farnesyl group from farnesyl diphosphate to the cysteine residue of the CaaX motif proceeds via an SN2-type nucleophilic attack. wikipedia.orgacs.org The essential zinc ion within the active site coordinates the thiol group of the cysteine residue in the protein substrate, activating it for this attack. nih.govpbworks.com This activated cysteine then attacks the C1 atom of the farnesyl diphosphate, leading to the displacement of the diphosphate group. wikipedia.orgpbworks.com The reaction is also stabilized by a transient magnesium ion. wikipedia.org The resulting farnesylated protein remains bound to the enzyme until it is displaced by new substrates. wikipedia.org

Role of Essential Metal Ions (e.g., Zinc) in FTase Catalysis

The catalytic activity of FTase is critically dependent on a zinc ion (Zn2+). nih.govnih.gov This essential metal ion is coordinated by three residues from the β-subunit: Asp-297, Cys-299, and His-362. nih.gov The zinc ion plays a direct catalytic role by activating the cysteine thiol of the protein substrate for the nucleophilic attack on the farnesyl diphosphate. nih.govpbworks.com Spectroscopic studies have shown that the cysteine residue of the CaaX motif directly coordinates with the zinc ion during the catalytic process. nih.govresearchgate.net This interaction is crucial for orienting the cysteine thiol for catalysis and for stabilizing the productive conformation of the peptide substrate. researchgate.net In addition to zinc, magnesium ions (Mg2+) have been found to enhance the catalytic efficiency of FTase, likely by stabilizing the diphosphate leaving group. wikipedia.orgresearchgate.net

Substrate Recognition and Determinants of FTase Specificity for CaaX Peptides

FTase exhibits specificity for its protein substrates, primarily determined by the C-terminal four-amino-acid sequence known as the CaaX box. nih.gov In this motif, 'C' is the cysteine that gets farnesylated, 'a' represents aliphatic amino acids, and 'X' is the C-terminal residue. nih.gov

Influence of the C-Terminal Residue (X=Ser) on Farnesylation Efficiency

The identity of the C-terminal 'X' residue is a major determinant of whether a protein is a substrate for FTase or the related enzyme geranylgeranyltransferase-I (GGTase-I). nih.gov FTase preferentially recognizes proteins where the 'X' residue is serine, alanine, methionine, or glutamine. nih.govnih.gov In the context of H-Cys(farnesyl)-Val-Ile-Ser-OH, the presence of serine at the C-terminus makes the parent peptide, H-Cys-Val-Ile-Ser-OH, a preferred substrate for farnesylation by FTase. nih.gov

Contribution of Internal Aliphatic Residues (a1=Val, a2 (B175372)=Ile) to Peptide Binding Affinity and Catalysis

The two aliphatic residues, a1 and a2, situated between the cysteine and the C-terminal 'X' residue, also play a significant role in the binding affinity and catalytic efficiency of FTase. nih.govnih.gov For the peptide H-Cys-Val-Ile-Ser-OH, these residues are valine (a1) and isoleucine (a2). The presence of β-branched amino acids, such as valine and isoleucine, in the a2 position is particularly important. pnas.orgnih.gov Structural studies have revealed that tetrapeptides with β-branched residues at the a2 position are substrates for farnesylation. pnas.orgnih.gov In contrast, peptides with other aliphatic amino acids at this position that are not β-branched may act as non-substrate inhibitors, adopting a different conformation in the active site. pnas.orgnih.gov The carbonyl oxygen of the a2 isoleucine residue forms hydrogen bonds that help to anchor the CaaX peptide in its substrate-binding conformation. researchgate.net

Table 1: Key Residues and Ions in FTase Catalysis

| Component | Role in Catalysis |

|---|---|

| Zinc (Zn2+) | Activates the cysteine thiol for nucleophilic attack. nih.govpbworks.com |

| Magnesium (Mg2+) | Stabilizes the diphosphate leaving group. wikipedia.orgresearchgate.net |

| Asp-297 (β-subunit) | Coordinates the catalytic zinc ion. nih.gov |

| Cys-299 (β-subunit) | Coordinates the catalytic zinc ion. nih.gov |

| His-362 (β-subunit) | Coordinates the catalytic zinc ion. nih.gov |

| Cysteine (CaaX) | The residue that is farnesylated. wikipedia.org |

| Serine (CaaX) | Preferred C-terminal residue for FTase recognition. nih.govnih.gov |

| Valine & Isoleucine (CaaX) | Contribute to binding affinity; β-branched a2 residue is crucial for substrate activity. pnas.orgnih.gov |

Kinetic Parameters and Enzyme Efficiency with this compound Analogues

The substrate specificity of FTase is not solely determined by binding affinity. For instance, a comparison of various peptide substrates revealed that while binding affinities varied by approximately 9-fold, the corresponding kcat/Km values spanned a much wider range of about 500-fold. nih.gov This indicates that steps subsequent to initial binding play a crucial role in determining substrate preference.

Research has identified two distinct classes of FTase substrates: those that undergo multiple-turnover farnesylation and those that are farnesylated only under single-turnover conditions. nih.gov This distinction highlights the complexity of FTase kinetics, where product release can be a rate-limiting step. researchgate.net The peptide precursor to this compound, found in proteins like transducin γ, is a known FTase substrate. nih.gov Kinetic data for various peptide analogues provide a comparative basis for understanding the enzyme's efficiency. For example, the peptide TKCVII is farnesylated with a kcat/Km of 1.1 mM-1s-1, while a different analogue, TKCAVQ, is a significantly better substrate with a kcat/Km of 44 mM-1s-1. nih.gov

The following table summarizes kinetic parameters for the farnesylation of various peptide substrates, illustrating the impact of sequence variation on enzyme efficiency.

Table 1: Kinetic Parameters of FTase with Various Peptide Substrates

| Peptide Sequence | Km (µM) | kcat (s-1) | kcat/Km (mM-1s-1) | Source |

|---|---|---|---|---|

| Dansyl-GCVLS | - | - | - | acs.org |

| TKCVII | - | - | 1.1 | nih.gov |

| TKCAVQ | - | - | 44 | nih.gov |

| CMIIM | - | - | - | sciforum.net |

| CVVM | - | - | - | mdpi.com |

| Acetyl-CVIM | - | - | - | oup.com |

Conformational Dynamics of FTase and Peptide Substrates During the Reaction Pathway

The catalytic cycle of FTase involves significant conformational changes in both the enzyme and its substrates. Crystallographic studies have provided a static picture of these interactions, while kinetic and computational analyses offer insights into the dynamic nature of the reaction pathway. nih.govnih.gov

Upon binding to FTase that is already complexed with farnesyl diphosphate (FPP), peptide substrates like H-Cys-Val-Ile-Ser-OH adopt an extended conformation within the enzyme's active site. oup.compnas.org This is in contrast to some earlier hypotheses that proposed a β-turn structure. In this extended state, the cysteine thiol of the CaaX motif coordinates with the catalytic zinc ion, a crucial step for the subsequent nucleophilic attack. pnas.org

However, the static crystal structures of FTase with bound substrates represent an inactive, ground-state complex. nih.gov For the farnesylation reaction to occur, a conformational rearrangement is necessary to bring the C1 carbon of the FPP substrate closer to the zinc-bound thiolate of the peptide. nih.gov Kinetic and mutagenesis studies suggest a model where the diphosphate group of FPP rearranges within the binding pocket, facilitating the proper alignment for the transition state. This "active substrate conformation" is stabilized by interactions between the FPP's α-phosphate and the side chains of enzyme residues such as Y300β and H248β. nih.gov

Molecular dynamics simulations further illuminate the process, showing that the FPP substrate and the peptide are situated in a binding pocket lined with hydrophobic residues. nih.gov The diphosphate moiety of FPP is positioned near a highly positively charged region of the enzyme, involving residues K164α, R291β, and K294β, which are critical for FPP binding. nih.gov The transition from the ground state to the active conformation involves subtle but critical movements that position the reactants for catalysis, underscoring the importance of protein dynamics in the enzymatic function of FTase. nih.govnih.gov

Methodologies for Synthesis and Biophysical Characterization of H Cys Farnesyl Val Ile Ser Oh and Analogs

Chemical Synthesis Approaches for H-Cys(farnesyl)-Val-Ile-Ser-OH and Related Peptides

Chemical synthesis provides a versatile platform for producing farnesylated peptides, allowing for the incorporation of non-natural amino acids, labels, and other modifications. The primary challenge lies in the acid-sensitive nature of the farnesyl group's double bonds, which complicates standard synthesis protocols. qyaobio.compepdd.com

Solid-Phase Peptide Synthesis Strategies for S-Farnesylcysteine Incorporation

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides due to its efficiency and amenability to automation. creative-peptides.combachem.com The synthesis of farnesylated peptides like this compound via SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. bachem.comcsic.es

Two main strategies exist for incorporating the S-farnesylcysteine (F-Cys) moiety:

Pre-incorporation ("Pre-made Cassette") Approach : This method involves the synthesis of an Fmoc-protected S-farnesyl-L-cysteine building block, which is then incorporated into the peptide sequence using standard SPPS coupling cycles. nih.gov This approach offers better control over the purity of the final farnesylated peptide.

On-resin Alkylation : In this strategy, a cysteine residue is first incorporated into the peptide sequence on the solid support. The thiol side chain of the cysteine is then alkylated with farnesyl bromide to form the thioether linkage. This requires careful selection of protecting groups to ensure the specific modification of the cysteine thiol.

The choice between Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry is critical. The Fmoc strategy is generally preferred because its base-labile deprotection conditions are milder and more compatible with the acid-sensitive farnesyl group compared to the strong acids (like hydrogen fluoride) used in Boc chemistry. bachem.comcsic.es

Optimization of S-Prenylation Reactions and Protecting Group Chemistry

Optimizing the synthesis of farnesylated peptides requires careful management of protecting groups and reaction conditions to prevent side reactions and ensure high yields. creative-peptides.com The primary concern is the acid sensitivity of the farnesyl group. qyaobio.compepdd.com

Protecting Group Strategies for Cysteine: The choice of sulfhydryl-protecting group for cysteine is crucial, especially in on-resin alkylation strategies. The protecting group must be stable throughout the synthesis but selectively removable to allow for farnesylation.

| Protecting Group | Cleavage Conditions | Suitability for Farnesylated Peptides | Reference |

| Trityl (Trt) | Mildly acidic (e.g., TFA) | Commonly used; cleavage cocktail must be optimized to avoid farnesyl group degradation. | |

| Acetamidomethyl (Acm) | Requires specific reagents like iodine or silver salts for removal. | Useful for orthogonal protection schemes where multiple disulfide bonds are formed. | nih.gov |

| Diphenylmethyl (Dpm) | Stable to dilute TFA but removed with 95% TFA. | Offers an alternative to Trt with different lability characteristics. |

Table 1. Common Cysteine Protecting Groups in Fmoc SPPS

Optimization of Coupling and Cleavage:

Coupling Reagents : High-efficiency coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are used to improve the efficiency of peptide bond formation, especially for sterically hindered amino acids. creative-peptides.com

Cleavage : The final cleavage of the peptide from the resin and removal of side-chain protecting groups must be performed under mild acidic conditions, typically using a low concentration of trifluoroacetic acid (TFA) with scavengers to protect the farnesyl moiety.

Synthesis of Derivatized Farnesylated Peptides for Cellular Probes (e.g., Fluorescent, Biotinylated)

To study the cellular localization, interactions, and dynamics of farnesylated peptides, they are often derivatized with reporter tags such as fluorescent dyes or biotin (B1667282). jpt.comlifetein.com

Fluorescent Labeling: Fluorescent dyes can be attached to the peptide to enable visualization and quantification. altabioscience.com The synthesis can be achieved by coupling a reactive form of the dye to the N-terminus of the peptide or to the side chain of an amino acid like lysine (B10760008). altabioscience.comnih.gov A novel solid-phase strategy allows for the direct construction of BODIPY (boron-dipyrromethene) dyes on the peptide while it is still attached to the resin, simplifying purification. rsc.org

| Fluorescent Dye | Excitation (nm) | Emission (nm) | Common Conjugation Chemistry | Reference |

| Carboxyfluorescein (FAM/FITC) | ~494 | ~518 | NHS ester chemistry targeting primary amines (N-terminus, Lys). | altabioscience.com |

| Cyanine Dyes (Cy3, Cy5) | ~550 / ~650 | ~570 / ~670 | NHS ester chemistry targeting primary amines. | jpt.com |

| Alexa Fluor Dyes | Various | Various | NHS ester chemistry targeting primary amines. | jpt.com |

| BODIPY | Various | Various | In situ construction on resin-bound peptide. | rsc.org |

Table 2. Common Fluorescent Dyes for Peptide Labeling

Biotinylation: Biotin is a small molecule that binds with extremely high affinity to streptavidin and avidin, making it an excellent tag for affinity purification and pull-down experiments. lifetein.com Biotinylation is typically performed at the N-terminus of the peptide. Often, a flexible spacer, such as aminohexanoic acid (Ahx), is inserted between the biotin molecule and the peptide to minimize steric hindrance and improve binding to streptavidin. lifetein.com

Enzymatic Synthesis of Farnesylated Peptides

Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for producing farnesylated peptides under mild, physiological conditions. This approach leverages the natural cellular machinery responsible for protein prenylation.

In Vitro FTase-Mediated Farnesylation of Precursor Peptides

The enzyme Farnesyltransferase (FTase) catalyzes the transfer of a 15-carbon farnesyl group from farnesyl diphosphate (B83284) (FPP) to the cysteine residue of proteins and peptides containing a C-terminal "CaaX box" motif. wikipedia.orgnsf.gov In this motif, 'C' is the cysteine that gets modified, 'a' is typically an aliphatic amino acid, and 'X' determines the specificity for FTase or a related enzyme. wikipedia.orgjenabioscience.com

The in vitro synthesis process involves:

Synthesis of a Precursor Peptide : A precursor peptide, such as H-Cys-Val-Ile-Ser-OH, is first synthesized chemically.

Enzymatic Reaction : The precursor peptide is incubated with purified, recombinant FTase and the lipid donor, farnesyl diphosphate (FPP). acs.orgnih.gov

Purification : The resulting farnesylated peptide is then purified from the reaction mixture, typically using High-Performance Liquid Chromatography (HPLC).

This enzymatic method is highly specific and avoids the use of harsh chemicals, preserving the integrity of the farnesyl group. biorxiv.org The reaction progress can be monitored using fluorescence assays, where the increasing hydrophobicity of the peptide upon farnesylation leads to a change in the fluorescence of a reporter group. acs.org

Production of Radiometrically Labeled Farnesylated Peptide Probes

Radiolabeled farnesylated peptides are invaluable tools for quantitative binding assays and for tracking the fate of these molecules in biological systems. researchgate.net Labeling can be achieved through several methods:

Using a Radiolabeled Lipid Donor : The enzymatic farnesylation reaction can be carried out using a radiolabeled version of farnesyl diphosphate, such as [³H]FPP. This incorporates the radioactive label directly into the farnesyl group attached to the peptide.

Labeling the Precursor Peptide : The precursor peptide can be synthesized with a radiolabel before the enzymatic reaction. For example, photoaffinity labels containing tritium ([³H]) can be incorporated to create probes that covalently cross-link to the enzyme's active site upon UV irradiation. nih.gov

Post-synthesis Labeling : A chemically synthesized farnesylated peptide can be labeled with radioisotopes like iodine-125 ([¹²⁵I]) on a tyrosine or histidine residue, or with fluorine-18 ([¹⁸F]) using prosthetic groups for use in Positron Emission Tomography (PET) imaging studies. nih.govmdpi.com

One study utilized a tritiated, farnesylated peptide ([³H]f-CVIM) to determine its binding constant to FTase through Hummel-Dreyer chromatography. researchgate.net Another used a radiolabeled farnesylated peptide to investigate its subsequent endoproteolytic processing in vitro. nih.gov

Advanced Analytical Techniques for Structural Elucidation, Quantification, and Interaction Studies

The precise characterization of this compound and its analogs necessitates a suite of advanced analytical techniques. These methods are crucial for confirming the covalent attachment of the farnesyl group, assessing purity, quantifying the peptide, and studying its interactions with biological targets.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of farnesylated peptides. This powerful combination allows for the separation of the modified peptide from its unreacted precursors and other impurities, followed by its unambiguous identification and structural characterization based on its mass-to-charge ratio (m/z) and fragmentation patterns.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the separation and purification of peptides. americanpeptidesociety.org The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (commonly C18 silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). americanpeptidesociety.orghplc.eu

The addition of the highly hydrophobic farnesyl group to the peptide backbone significantly alters its retention behavior in RP-HPLC. researchgate.net Farnesylated peptides, including this compound, exhibit a substantially longer retention time compared to their non-farnesylated counterparts. researchgate.netnih.gov This increased hydrophobicity is a direct result of the 15-carbon isoprenoid chain. nih.govmdpi.com The elution of peptides from the reversed-phase column is typically achieved using a gradient of increasing organic solvent concentration.

The retention time of a peptide in RP-HPLC is influenced by several factors, including its amino acid composition, chain length, and three-dimensional structure. nih.govnih.gov The presence of the bulky and nonpolar farnesyl group is a dominant factor in the retention of these modified peptides. researchgate.net

Table 1: Factors Influencing RP-HPLC Retention of Farnesylated Peptides

| Factor | Description | Impact on Retention Time |

| Farnesyl Moiety | The 15-carbon isoprenoid group attached to the cysteine residue. | Significantly increases retention time due to increased hydrophobicity. researchgate.netnih.gov |

| Peptide Sequence | The specific amino acids in the peptide chain. | Hydrophobic amino acids increase retention, while hydrophilic amino acids decrease it. nih.gov |

| Mobile Phase Composition | The gradient of organic solvent (e.g., acetonitrile) in the mobile phase. | A higher concentration of organic solvent is required to elute the hydrophobic farnesylated peptide. |

| Stationary Phase | The type of nonpolar material packed in the column (e.g., C18, C8). | The length of the alkyl chain on the stationary phase can influence the degree of hydrophobic interaction. mdpi.com |

To analyze the eluting peptides by mass spectrometry, they must first be ionized. The two most common soft ionization techniques for peptides and proteins are electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). youtube.comyoutube.com

Electrospray Ionization (ESI) is particularly well-suited for coupling with liquid chromatography (LC). youtube.com As the peptide solution elutes from the HPLC column, it is sprayed through a heated capillary to which a high voltage is applied. This process generates highly charged droplets that shrink as the solvent evaporates, eventually leading to the formation of gas-phase peptide ions with multiple charges. youtube.com ESI is a gentle ionization method that minimizes fragmentation of the parent molecule, making it ideal for determining the molecular weight of the intact farnesylated peptide. youtube.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is highly effective for analyzing peptides. youtube.com In MALDI, the peptide sample is co-crystallized with a matrix compound on a target plate. youtube.com A pulsed laser is then used to irradiate the sample, causing the matrix to absorb the laser energy and desorb, carrying the peptide molecules into the gas phase as predominantly singly charged ions. youtube.com MALDI is known for its high sensitivity and tolerance to complex mixtures, making it a valuable tool for the rapid analysis of farnesylated peptides, often used to confirm the success of a synthesis or enzymatic reaction. nih.govnih.gov

Both ESI and MALDI have been successfully employed in the mass spectrometric analysis of farnesylated peptides. nih.govnih.gov The choice between the two often depends on the specific application, with ESI being the preferred method for online LC-MS analysis and MALDI being advantageous for high-throughput screening and analysis of complex samples. youtube.comnih.gov

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to obtain structural information about a molecule. wikipedia.org In a tandem mass spectrometer, ions of a specific m/z ratio (the precursor ions) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). wikipedia.orgwikipedia.org The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. wikipedia.org

For farnesylated peptides like this compound, MS/MS provides crucial information for both the peptide backbone and the farnesyl moiety. The fragmentation pattern can confirm the amino acid sequence of the peptide through the observation of characteristic b- and y-type fragment ions. wikipedia.org

A key feature in the tandem mass spectra of farnesylated peptides is the neutral loss of the farnesyl group. nih.gov This characteristic loss of the C15H25 moiety (204.2 Da) is a strong indicator of the presence of the farnesyl modification. researchgate.net Further fragmentation of the farnesyl group itself can also be observed, providing additional confirmation. nih.gov The fragmentation of the peptide backbone allows for the precise localization of the farnesyl group on the cysteine residue. nih.gov

Table 2: Characteristic Fragment Ions in Tandem Mass Spectrometry of this compound

| Fragment Type | Origin | Information Provided |

| Precursor Ion | Intact farnesylated peptide ion. | Molecular weight of the entire molecule. |

| Neutral Loss of Farnesyl Group | Cleavage of the bond between the farnesyl group and the cysteine sulfur atom. | Confirms the presence of the farnesyl modification. nih.gov |

| b- and y-ions | Fragmentation along the peptide backbone. | Confirms the amino acid sequence (Val-Ile-Ser). wikipedia.org |

| Farnesyl Fragment Ions | Fragmentation of the farnesyl moiety itself. | Provides further evidence of the farnesyl group. nih.gov |

Spectroscopic Methods for Activity Assays and Binding Measurements (e.g., Fluorescence-based techniques)

Spectroscopic methods, particularly those based on fluorescence, are invaluable for studying the activity and binding interactions of farnesylated peptides. These assays are often continuous and can provide quantitative data on enzyme kinetics and binding affinities. nih.gov

A common approach involves the use of a fluorescently labeled peptide analog. For instance, a dansyl group can be attached to the N-terminus of the peptide. nih.govnih.gov The fluorescence of the dansyl group is sensitive to its local environment. nih.gov When the farnesyl group is transferred to the cysteine residue by an enzyme like farnesyltransferase, the increased hydrophobicity of the peptide leads to a change in the fluorescence signal, typically an enhancement. nih.govnih.gov This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction. nih.gov

These fluorescence-based assays are highly sensitive and can be adapted for high-throughput screening of enzyme inhibitors. nih.gov They are also used to determine key kinetic parameters such as the Michaelis-Menten constant (Km) for the peptide substrate and the inhibition constant (IC50) for potential inhibitors. nih.gov

Capillary Electrophoresis for High-Sensitivity Peptide Detection and Purity Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that can be used for the analysis of peptides. nih.gov Separation in CE is based on the differential migration of charged molecules in an electric field within a narrow capillary. nih.gov This technique offers very high separation efficiency and requires only minute amounts of sample, making it a highly sensitive analytical method. nih.gov

For farnesylated peptides, CE can be used for purity analysis, detecting even small amounts of impurities. The high resolving power of CE can separate the farnesylated peptide from its non-farnesylated precursor and other closely related species. mdpi.com

Coupling CE with mass spectrometry (CE-MS) further enhances its capabilities, providing both high-resolution separation and sensitive detection with mass identification. nih.gov This combination is particularly useful for the analysis of complex biological samples where the target farnesylated peptide may be present at low concentrations. mdpi.com

Biochemical Processing and Cellular Dynamics of H Cys Farnesyl Val Ile Ser Oh and Analogous Peptides

Post-Farnesylation Proteolytic Processing of CaaX Motifs

Following the attachment of a farnesyl group to the cysteine residue of the CaaX box, the terminal three amino acids (-aaX) are proteolytically removed. This cleavage is a critical step for subsequent modifications and proper protein trafficking.

The proteolytic removal of the -aaX tripeptide is executed by specialized endoproteases. Studies utilizing model substrates, such as farnesylated peptides, have been instrumental in characterizing this enzymatic step. Research has demonstrated that membrane preparations from yeast and rat liver can release the terminal three amino acids from a farnesylated peptide as an intact tripeptide, confirming an endoproteolytic mechanism nih.gov. This finding indicates that the protease cleaves the peptide bond between the farnesylated cysteine and the first aliphatic amino acid of the -aaX motif. The minimal effective length for recognition by these proteases is typically a farnesylated tetrapeptide CaaX motif researchgate.net.

The cleavage process is highly specific. The protease requires a free carboxyl-terminal group on the substrate, as methyl esterification of this group renders the substrate inert nih.gov. Furthermore, the reaction is stereospecific, with a preference for L-amino acids in the peptide backbone nih.gov. The nature of the amino acids in the -aaX sequence can also influence the efficiency of cleavage, although the proteases exhibit a degree of promiscuity.

Two primary enzymes have been identified as responsible for the endoproteolytic cleavage of the -aaX tripeptide: Ras-converting enzyme 1 (Rce1) and Ste24 (also known as ZMPSTE24 in mammals). While both can perform this function, they have distinct properties and substrate specificities.

Rce1 (Ras-converting enzyme 1) is considered the major CAAX protease, processing a wide array of farnesylated and geranylgeranylated proteins mdpi.com. It is an integral membrane protease located in the endoplasmic reticulum mdpi.com. Structural and mechanistic studies have revealed that Rce1 possesses a unique catalytic site within the membrane, featuring a conical cavity that accommodates the prenylated CaaX substrate mdpi.com. The farnesyl lipid is thought to bind to a site that positions the scissile bond for cleavage mdpi.com. Rce1's activity is dependent on the presence of the isoprenoid group; it does not cleave unprenylated substrates researchgate.net. Computational models suggest that the farnesylated peptide adopts a β-hairpin structure to fit into the enzyme's catalytic cavity researchgate.net.

Ste24 (Sterile 24) is another integral membrane zinc metalloprotease that can cleave the -aaX tripeptide nih.gov. In yeast, Ste24 and Rce1 have overlapping functions in processing the a-factor mating pheromone nih.gov. However, Ste24 also has unique roles, such as the cleavage of prelamin A in mammals nih.gov. Interestingly, recent evidence suggests that Ste24's substrate specificity may be broader than previously thought, and it can cleave non-prenylated substrates, indicating that prenylation is not an absolute requirement for its activity nih.gov. The presence of the farnesyl moiety can, however, influence the cleavage pattern nih.gov.

While both enzymes can process certain substrates, some CaaX motifs are preferentially cleaved by one over the other, and remarkably, some proteolytic processing of CaaX motifs can occur even in the absence of both Rce1 and Ste24, suggesting the existence of other, yet to be fully characterized, proteases nih.govfrontiersin.org.

| Enzyme | Key Characteristics | Substrate Specificity Highlights |

|---|---|---|

| Rce1 | Major CAAX protease; integral membrane protein of the ER. | Processes a broad range of farnesylated and geranylgeranylated proteins mdpi.com. Absolutely requires a prenyl group for activity researchgate.net. Recognizes a minimal farnesylated tetrapeptide motif researchgate.net. |

| Ste24 | Integral membrane zinc metalloprotease. | Has overlapping and distinct functions with Rce1 nih.gov. Can cleave both prenylated and non-prenylated substrates nih.gov. Involved in the processing of specific substrates like prelamin A nih.gov. |

Carboxymethylation of S-Farnesylcysteine

Following the removal of the -aaX tripeptide, the newly exposed farnesylated cysteine at the C-terminus undergoes carboxymethylation. This final processing step is catalyzed by a specific methyltransferase and is thought to be a reversible modification, offering a potential point of regulation.

The enzyme responsible for the carboxymethylation of the S-farnesylcysteine is Isoprenylcysteine Carboxyl Methyltransferase (ICMT) . ICMT is an integral membrane protein located in the endoplasmic reticulum nih.govnih.gov. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the free carboxyl group of the C-terminal farnesylated cysteine nih.govaacrjournals.org.

The structure of a prokaryotic ICMT ortholog reveals a unique architecture with a cofactor-binding pocket and a tunnel that allows the lipophilic farnesyl group access to the active site from within the membrane aacrjournals.org. This structure explains how the enzyme can accommodate both a hydrophilic cofactor (SAM) and a lipophilic substrate aacrjournals.org. Kinetic analyses of human ICMT have shown that the catalytic mechanism is an ordered sequential process, where SAM binds first, followed by the farnesylated substrate acs.orgbohrium.com.

ICMT exhibits specificity for its isoprenylated substrate. The isoprenoid moiety is a key element for substrate recognition nih.gov. The minimal substrate for ICMT is N-acetyl-S-farnesyl-L-cysteine (AFC) nih.gov.

Carboxymethylation of S-farnesylcysteine is a dynamic and reversible process, suggesting it plays a regulatory role in cellular signaling frontiersin.org. The activity and expression of ICMT can be modulated by various cellular signals. For instance, ICMT expression has been shown to be regulated by the p53 tumor suppressor pathway and can be induced in response to Toll-like receptor (TLR) stimulation nih.gov. Inhibition of ICMT can lead to the mislocalization of farnesylated proteins like Ras and can impact downstream signaling pathways, affecting processes such as cell proliferation and apoptosis researchgate.net.

The reversibility of this modification implies the existence of enzymes that can remove the methyl group. Indeed, an isoprenylated cysteine methyl ester hydrolase activity has been identified in bovine rod outer segment membranes, providing evidence for a demethylating enzyme. This reversibility allows for dynamic control over the methylation status of farnesylated proteins, which in turn can modulate their interactions with membranes and other proteins frontiersin.org. This dynamic interplay between methylation and demethylation provides a mechanism for fine-tuning the activity of key signaling proteins in response to cellular cues.

Cellular Uptake and Intracellular Localization of Synthetic Farnesylated Peptides

Synthetic farnesylated peptides, such as those mimicking the C-terminus of proteins like CDC42, have been shown to be cell-permeable. These peptides can translocate across the plasma membrane of various cell types, often in an ATP-independent manner, suggesting a direct penetration mechanism rather than endocytosis. The farnesyl group itself appears to contribute to this cell-penetrating property.

Once inside the cell, the localization of these peptides can vary. Farnesylated peptides based on the N-ras sequence, for example, have been observed to be reversibly S-acylated, and the acylated form preferentially localizes to the plasma membrane. This suggests a "kinetic trapping" mechanism where further lipid modification at the plasma membrane helps to retain the peptide there.

The intracellular fate of these peptides can also involve interaction with the very machinery that processes endogenous CaaX proteins. Cell-permeable CaaX peptides can be recognized and further processed by intracellular prenyltransferases, Rce1, and ICMT. This makes them valuable tools for studying and manipulating these post-translational modification pathways in living cells nih.gov. The distribution within the cell can appear punctate, which may suggest vesicular uptake in some cases or aggregation of the peptides. The trafficking of farnesylated proteins is complex; for instance, K-Ras4B is trafficked directly to the plasma membrane, while H-Ras and N-Ras are trafficked through the Golgi apparatus. The localization of synthetic peptides likely depends on their specific sequence and interactions with cellular chaperones and modifying enzymes.

| Peptide Type | Cellular Uptake Mechanism | Intracellular Localization/Fate |

|---|---|---|

| Synthetic Farnesylated CaaX Peptides | Often ATP-independent direct translocation. The farnesyl group contributes to cell permeability. | Can be further processed by cellular machinery (Rce1, ICMT). Localization can be influenced by further modifications like S-acylation, leading to plasma membrane association. May show punctate distribution. |

| Fluorescently Labeled Farnesylated N-ras Peptide | Cellular uptake observed in cultured fibroblasts. | Preferentially localizes to the plasma membrane in its S-acylated form. |

Mechanisms Governing Peptide Entry into Diverse Cell Types

The cellular uptake of peptides, including farnesylated species like H-Cys(farnesyl)-Val-Ile-Ser-OH, is a complex process governed by multiple mechanisms. The entry of such peptides into various cell types is not uniform and can be influenced by the peptide's physicochemical properties, its concentration, and the specific characteristics of the target cell. Generally, two major pathways are considered for the cellular entry of peptides: direct membrane translocation and endocytosis. nih.govnih.gov

Direct translocation involves the peptide moving across the plasma membrane into the cytosol in an energy-independent manner. researchgate.netyoutube.com This can occur through several proposed models, including the formation of transient pores or micelles within the membrane. nih.gov Studies have shown that certain prenylated peptides can enter cells freely through such an energy-independent process. researchgate.net For instance, farnesylated peptides based on the C-terminus of CDC42, but lacking a specific cell-penetrating sequence (penetratin), were observed to enter cells. researchgate.net This suggests that the farnesyl moiety itself can facilitate membrane traversal.

Endocytosis, on the other hand, is an energy-dependent process where the cell engulfs the peptide, enclosing it within a membrane-bound vesicle. nih.govdigitellinc.com This process includes several distinct mechanisms, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.com Once inside the cell, the peptide is contained within endosomes and must escape this compartment to reach the cytosol and other intracellular targets. digitellinc.com The specific endocytic pathway utilized can vary between different cell-penetrating peptides (CPPs) and cell types. For example, studies on various CPPs have shown that a single peptide can utilize multiple endocytic pathways simultaneously. mdpi.com

The concentration of the peptide can also dictate the primary uptake mechanism. At lower concentrations, endocytosis is often the predominant pathway for many CPPs, while direct penetration becomes more probable at higher concentrations. nih.gov Research using fluorescently-labeled synthetic prenylated peptides has demonstrated their successful entry into a variety of cell types, including immortalized cell lines and primary neurons, which was quantified using flow cytometry and visualized by confocal microscopy. nih.govnih.gov

Table 1: Proposed Mechanisms for Cellular Entry of Peptides

| Mechanism | Description | Energy Dependence | Key Features |

|---|---|---|---|

| Direct Translocation | Peptide directly crosses the plasma membrane. nih.govyoutube.com | Independent | Can involve pore formation or micelle creation; often occurs at higher peptide concentrations. nih.govnih.gov |

| Endocytosis | The cell membrane engulfs the peptide, forming an intracellular vesicle. nih.govdigitellinc.com | Dependent | Includes clathrin-mediated, caveolae-mediated, and macropinocytosis pathways; peptide is initially trapped in endosomes. mdpi.com |

Membrane Association Properties Mediated by the Farnesyl Moiety

The farnesyl group, a 15-carbon isoprenoid lipid, plays a crucial role in mediating the association of this compound and analogous peptides with cellular membranes. This hydrophobic modification is a key determinant of the peptide's ability to interact with and partition into the lipid bilayer of cell membranes. nih.govnih.gov

The primary function of the farnesyl moiety is to act as a hydrophobic anchor, facilitating the insertion of the peptide into the nonpolar core of the membrane. nih.gov Biophysical studies on model membranes have provided direct evidence for this role. Using techniques such as magic angle spinning nuclear Overhauser enhancement spectroscopy and differential scanning calorimetry, researchers have shown that farnesylated peptides partition into dimyristoylphosphatidylcholine (DMPC) bilayers. nih.gov This partitioning is observed for both charged and uncharged farnesylated species. nih.gov

The interaction of the farnesyl group with the membrane is spontaneous and strong. nih.gov Molecular dynamics simulations and experimental studies on the farnesylated hypervariable region (HVR) of K-Ras4B have demonstrated that the farnesyl group readily inserts into lipid bilayers. nih.gov This interaction is not merely a passive partitioning; it can also influence the physical properties of the membrane. For example, charged farnesylated peptides have been shown to increase the bending rigidity of large unilamellar vesicles, while uncharged farnesylated species can decrease it. nih.gov

Furthermore, the farnesyl group can contribute to protein-protein interactions at the membrane surface and is implicated in the oligomerization of membrane-associated proteins. nih.gov In the context of visual signaling, the farnesyl moiety of proteins like rhodopsin kinase and transducin is recognized by a specific binding site on photoactivated rhodopsin, initiating the signaling cascade at the membrane. nih.govportlandpress.com This highlights that the farnesyl group does not just tether the peptide to the membrane but can also participate in specific molecular recognition events.

Table 2: Effects of Farnesylated Peptides on Model Membrane Properties

| Farnesylated Species | Effect on Main Phase Transition | Effect on Bending Rigidity | Reference |

|---|---|---|---|

| Charged Peptides (e.g., Ac-Asn-Lys-Asn-Cys-(farnesyl)-OMe) | Modest Decrease | Marked Increase | nih.gov |

| Uncharged Species (e.g., Ac-Cys-(farnesyl)-OMe) | Dramatic Decrease | Modest Decrease | nih.gov |

Subcellular Distribution and Compartmentalization Studies using Fluorescent Probes

The subcellular localization of farnesylated peptides is critical to their biological function and has been extensively studied using fluorescently labeled probes. nih.govnih.gov By attaching a fluorophore to the peptide, researchers can visualize its distribution within living cells using techniques like confocal microscopy. nih.govcreative-peptides.com

Studies using synthetic farnesylated peptides N-terminally labeled with a fluorescein derivative (5-carboxyfluorescein, 5-Fam) have shown that these probes are taken up by various cell types, allowing for the investigation of their localization patterns. nih.gov For instance, prenylated peptides that lack a specific cell-penetrating sequence have been observed to localize in a perinuclear fashion, suggesting accumulation around the nucleus. researchgate.net

The subcellular distribution is not solely determined by the farnesyl group but is also influenced by other factors, such as the amino acid sequence of the peptide, which can impart charge. researchgate.net Research on chimeric fluorescent probes in rod photoreceptor neurons has revealed a "compartmentalization code" where the combination of the lipid tag (like farnesyl) and the charge of the adjacent peptide sequence dictates the protein's localization. researchgate.net These studies showed that the distribution of prenylated fluorescent protein probes is dynamic, indicating weak membrane binding and suggesting that the lipid moiety alone does not determine compartmentalization. researchgate.net

The choice of the fluorescent probe itself is an important consideration, as the label can potentially alter the physicochemical properties and biological interactions of the peptide. researchgate.net A variety of fluorescent dyes are available for peptide labeling, each with distinct spectral properties. Common choices include fluorescein derivatives like FAM and FITC, rhodamine derivatives like TAMRA, and cyanine dyes such as Cy3 and Cy5. sb-peptide.com The selection of the appropriate fluorophore is crucial for accurate imaging and interpretation of the peptide's subcellular distribution. researchgate.net Advanced imaging techniques, such as dual-confocal channel monitoring and spectrally-resolved confocal microscopy, can provide more detailed insights into the local structural changes and interactions of these fluorescent probes within specific cellular compartments, like mitochondria. rsc.org

Table 3: Common Fluorescent Dyes for Peptide Labeling

| Dye | Excitation (nm) | Emission (nm) | Common Applications |

|---|---|---|---|

| FAM (Carboxyfluorescein) | 495 | 517 | General peptide labeling, flow cytometry, microscopy. sb-peptide.com |

| TAMRA (Tetramethylrhodamine) | 552 | 578 | Bioconjugates, immunochemistry, cellular imaging. sb-peptide.com |

| Cy3 | 550 | 570 | FRET, immunoassays, microscopy, microarrays. sb-peptide.com |

| Cy5 | 650 | 670 | FRET, immunoassays, microscopy, microarrays. sb-peptide.com |

Functional Roles and Regulatory Mechanisms of Farnesylated Peptides in Cellular Systems

Modulation of Protein-Membrane Interactions and Membrane Targeting

Farnesylation is a primary mechanism for targeting proteins to cellular membranes, a prerequisite for their function in signal transduction nih.govnih.govresearchgate.net. The covalent attachment of the hydrophobic farnesyl group significantly increases the affinity of the modified protein for the lipid bilayer of membranes, such as the plasma membrane and the endoplasmic reticulum nih.govnih.gov.

The 15-carbon farnesyl group acts as a hydrophobic anchor that spontaneously inserts into the lipid bilayer of cellular membranes nih.govnih.gov. This interaction is a critical first step for the localization of many signaling proteins. For proteins like Ras, this initial membrane tethering is essential for its subsequent processing and trafficking to the plasma membrane where it functions mdpi.comnih.gov.

The efficiency of membrane association is not solely dependent on the farnesyl anchor. Often, a second signal is required for stable membrane binding. For instance, in K-Ras4B, a polybasic domain (a sequence of positively charged lysine (B10760008) residues) upstream of the farnesylated cysteine works in concert with the farnesyl group nih.gov. This "farnesyl-electrostatic switch" involves electrostatic interactions between the positively charged amino acids and the negatively charged head groups of phospholipids in the plasma membrane, significantly strengthening the membrane association nih.gov. In other proteins like N-Ras, a second lipid modification, palmitoylation, serves as the second signal for stable membrane anchoring acs.orgnih.gov.

| Modification/Feature | Role in Membrane Association | Example Protein | Reference |

|---|---|---|---|

| Farnesylation (C15 Isoprenoid) | Provides initial hydrophobic anchoring into the lipid bilayer. | All Ras isoforms, Lamin A | mdpi.comnih.gov |

| Polybasic Domain | Provides electrostatic attraction to negatively charged membrane phospholipids, strengthening the association. | K-Ras4B | nih.govnih.gov |

| Palmitoylation (C16 Acyl group) | Acts as a second, often reversible, lipid anchor to enhance membrane affinity and target proteins to specific microdomains. | H-Ras, N-Ras | acs.orgnih.gov |

| Carboxyl Methylation | Neutralizes the negative charge of the terminal cysteine, increasing the hydrophobicity of the C-terminus and facilitating membrane insertion. | All Ras isoforms | mdpi.comnih.gov |

The attachment of a protein to a membrane surface via a farnesyl anchor significantly influences its conformational dynamics and spatial orientation nih.gov. Rather than being a static anchor, the farnesyl group allows for dynamic interactions within the membrane environment. This tethering restricts the protein's movement to the two-dimensional plane of the membrane, increasing its effective concentration and facilitating interactions with other membrane-bound proteins and lipids nih.govnih.gov.

Molecular dynamics simulations and experimental data show that the farnesyl group's insertion into the membrane can induce conformational changes in the C-terminal region of the protein nih.gov. For example, the orientation of the Ras protein's catalytic domain relative to the membrane is influenced by the dynamics of its farnesylated tail, which can impact which effector proteins it can bind to. Phosphorylation of residues near the farnesylated cysteine can modulate these dynamics, causing the farnesyl group to be sequestered from the membrane, thereby regulating the protein's activity in a switch-like manner nih.gov.

Impact on Protein-Protein Interactions and Complex Formation

Beyond membrane anchoring, farnesylation plays a direct role in mediating protein-protein interactions nih.gov. The farnesyl group can either be part of a binding interface or induce conformational changes that expose binding sites for partner proteins.

Farnesylation is indispensable for the function of numerous proteins involved in signal transduction nih.gov. The Ras proteins are a prime example, where membrane localization is a prerequisite for their interaction with upstream activators (guanine nucleotide exchange factors) and downstream effectors (like Raf kinases and PI3K) acs.org.

Another example is the mitotic kinesin CENP-E, which is involved in chromosome segregation during cell division. Farnesylation of CENP-E is crucial for its interaction with the RZZ-S complex, which is essential for the formation of the fibrous corona at the kinetochore. This interaction does not depend on the motor activity of CENP-E but specifically on its farnesylation, highlighting a direct role for the lipid modification in protein complex assembly uu.nl.

| Farnesylated Protein | Interacting Partner(s) | Signaling Pathway/Process | Functional Consequence of Interaction | Reference |

|---|---|---|---|---|

| Ras GTPases | Raf kinases, PI3K, RalGDS | MAPK, PI3K/AKT signaling | Activation of downstream pathways controlling cell proliferation, survival, and differentiation. | acs.org |

| CENP-E | RZZ-S Complex (via Spindly) | Cell Division / Mitosis | Proper formation and expansion of the fibrous corona at the kinetochore, ensuring correct chromosome segregation. | uu.nl |

| ZAP (Long isoform) | Cellular Membranes (Endolysosomes) | Innate Immunity / Antiviral Defense | Enhances membrane targeting and antiviral activity against certain viruses like SINV. | nih.gov |

| Rheb | mTORC1 | mTOR Signaling | Activation of mTORC1, a master regulator of cell growth and metabolism. | nih.gov |

As Substrates: They serve as model substrates for enzymes involved in post-prenylation processing, such as Rce1 (Ras-converting enzyme 1) and Icmt (isoprenylcysteine carboxyl methyltransferase), allowing for the characterization of these enzymes' activity and specificity nih.gov.

As Competitive Inhibitors: By mimicking the C-terminus of a farnesylated protein, these peptides can competitively inhibit the interaction between the full-length protein and its binding partners. For example, cell-permeable versions of these peptides have been shown to disrupt Ras signaling in cancer cells mdpi.comnih.gov.

In Binding Assays: They can be used to identify and characterize proteins that specifically recognize the farnesylated motif, such as prenyl-binding proteins like PDEδ, which acts as a solubilizing factor for some farnesylated proteins nih.gov.

These research applications provide deeper insight into the molecular recognition events that are dependent on the farnesyl moiety nih.gov.

Role in Cellular Signaling and Regulatory Networks

The farnesylation of proteins like those ending in the CVIS sequence is integral to the regulation of fundamental cellular processes. The modification acts as a master switch that enables proteins to participate in diverse and critical signaling networks.

Key regulatory networks controlled by farnesylated proteins include:

Cell Growth and Proliferation: The Ras-MAPK pathway, initiated by farnesylated Ras at the plasma membrane, is a central regulator of cell division and is frequently dysregulated in cancer nih.govacs.org.

Cell Cycle Progression: Farnesylated proteins such as CENP-E and Rheb are critical for the proper execution of the cell cycle. CENP-E is essential for mitosis, while Rheb plays a role in the G1 phase nih.govuu.nl. The effects of farnesyltransferase inhibitors on cancer cells often involve altering cell cycle progression nih.gov.

Plant Development and Stress Response: In plants, protein farnesylation is involved in hormone signaling pathways, such as for abscisic acid (ABA), and plays a role in developmental processes like seed development and stress adaptation nih.govfrontiersin.org.

Innate Immunity: The farnesylation of the antiviral protein ZAP is crucial for its proper subcellular localization and its ability to combat viral infections, demonstrating a role for this modification in host defense mechanisms nih.gov.

Interplay with Small GTPases (e.g., Ras Superfamily) and Downstream Effectors

Farnesylation is indispensable for the biological activity of many members of the Ras superfamily of small GTPases, which act as molecular switches in signal transduction pathways controlling cell growth, differentiation, and survival. The covalent attachment of the farnesyl group to the C-terminal cysteine of Ras proteins is a crucial first step in a series of post-translational modifications that facilitate their anchoring to the inner leaflet of the plasma membrane.

The farnesyl moiety of peptides like H-Cys(farnesyl)-Val-Ile-Ser-OH inserts into the lipid bilayer, providing a hydrophobic anchor that is essential for the proper subcellular localization of the parent protein. For Ras proteins, this membrane association is a prerequisite for their interaction with upstream activators and downstream effectors. Without farnesylation, Ras remains in the cytosol and is unable to transmit signals from cell surface receptors.

Following farnesylation, the "-Val-Ile-Ser" tripeptide is proteolytically cleaved by Ras-converting enzyme 1 (RCE1), and the newly exposed farnesylated cysteine is then carboxylated by isoprenylcysteine carboxyl methyltransferase (ICMT). These subsequent modifications further increase the hydrophobicity of the C-terminus and enhance membrane association.

The interplay between farnesylated Ras and its downstream effectors, such as Raf kinases and phosphoinositide 3-kinases (PI3Ks), is tightly regulated by this membrane localization. Once anchored to the membrane, GTP-bound (active) Ras can recruit these effectors to the cell surface, initiating signaling cascades that propagate the signal into the cell's interior. The farnesyl group not only serves as a membrane anchor but may also participate in specific protein-protein interactions that modulate signaling complex assembly and activity.

| Protein Family | Role of Farnesylation | Key Downstream Effectors |

| Ras Superfamily (e.g., H-Ras, K-Ras, N-Ras) | Essential for membrane localization and subsequent activation of signaling pathways. | Raf kinases (e.g., c-Raf), Phosphoinositide 3-kinases (PI3Ks), RalGDS |

| Rho Family GTPases (e.g., RhoA - can be farnesylated or geranylgeranylated) | Membrane association for regulation of the actin cytoskeleton and cell motility. | Rho-kinase (ROCK), Diacylglycerol kinase (DGK) |

| Rab Family GTPases | Primarily geranylgeranylated, but farnesylation can occur and is important for vesicular trafficking. | Rabaptin-5, EEA1 |

Application in Engineering Molecular Switches and Biosensors for Intracellular Events

The fundamental role of farnesylation in controlling protein localization has been harnessed to engineer novel molecular switches and biosensors for monitoring intracellular events. By synthetically attaching a farnesyl group to a peptide sequence that can be recognized by specific cellular enzymes, researchers can create tools to visualize and manipulate signaling pathways in real-time.

A notable example is the development of a genetically encoded, farnesylated peptide-based biosensor for protein kinase A (PKA) activity. This molecular switch was rationally designed to change its subcellular localization in response to phosphorylation. The biosensor consists of a fluorescent protein, a PKA substrate sequence, and a C-terminal farnesylation motif.

In the basal state, the farnesylated biosensor is localized to the plasma membrane. Upon activation of PKA, the biosensor is phosphorylated. This introduction of a negative charge near the hydrophobic farnesyl anchor disrupts its interaction with the negatively charged inner leaflet of the plasma membrane, causing the biosensor to translocate to the cytosol or other intracellular compartments. This change in localization can be readily visualized by fluorescence microscopy, providing a direct readout of PKA activity within a living cell.

These engineered farnesylated peptides serve as powerful tools for cell biology, allowing for the spatiotemporal tracking of kinase activity and other intracellular events. They can be adapted to report on various signaling activities by modifying the substrate sequence to be specific for other enzymes of interest.

| Component of Engineered Switch/Biosensor | Function | Example |

| Farnesyl Group | Provides membrane anchoring. | H-Cys(farnesyl)- |

| Peptide Scaffold | Links the farnesyl anchor to the sensor domain and can contain regulatory elements. | -Val-Ile-Ser-OH (as part of a larger engineered sequence) |

| Sensor Domain | A sequence that is specifically modified (e.g., phosphorylated) in response to a cellular event. | PKA substrate sequence |

| Reporter Moiety | Allows for the detection of the biosensor's state or location. | Green Fluorescent Protein (GFP) |

Expanding Beyond Canonical CAAX: Non-Canonical Farnesylation Targets and Pathways

For a long time, protein farnesylation was thought to be exclusively directed by the C-terminal CAAX motif. However, recent research has revealed that the substrate scope of FTase is broader than previously appreciated, leading to the discovery of non-canonical farnesylation targets and pathways.

Identification of Novel Farnesylation Motifs and Substrates

Studies have identified proteins that are farnesylated despite lacking a canonical CAAX box. One significant discovery is the ability of FTase to recognize and modify proteins with a C-terminal C(x)3X motif, where the cysteine is separated from the C-terminus by five amino acids instead of three. This finding has substantially expanded the predicted farnesylated proteome.

Biochemical and genetic screens have been instrumental in identifying these novel motifs and substrates. By screening peptide libraries and analyzing the proteomes of cells treated with FTase inhibitors, researchers have uncovered a growing list of proteins that undergo non-canonical farnesylation. These studies have shown that while the canonical CAAX motif is a high-affinity substrate for FTase, the enzyme can accommodate variations in the spacing and sequence of the C-terminal motif.

| Farnesylation Motif | Description | Example Substrate Context |

| Canonical CAAX | Cysteine followed by two aliphatic amino acids and a terminal residue (often S, M, Q, A). | H-Ras (CVIM) |

| Non-Canonical C(x)3X | Cysteine followed by three amino acids and a terminal residue. | Identified through genetic screening in yeast and confirmed in mammalian cells. |

| Other Non-Canonical Sequences | Variations in the 'a' and 'X' positions of the CAAX motif that are not well-described by current prediction algorithms. | Discovered through screening of peptide libraries representing the C-termini of human proteins. |

Functional Implications of Non-Canonical Farnesylation Events in Cellular Biology

The discovery of non-canonical farnesylation has significant implications for our understanding of cellular biology. It suggests that a larger number of proteins than previously estimated are regulated by this lipid modification, potentially implicating farnesylation in a wider array of cellular processes.

The functional consequences of a protein being farnesylated at a non-canonical site are an active area of investigation. It is possible that the kinetics and efficiency of non-canonical farnesylation differ from that of canonical substrates, leading to a different mode of regulation. For instance, a protein with a lower affinity non-canonical motif might only be farnesylated under conditions of high FTase activity or high substrate concentration, providing a mechanism for fine-tuning its localization and activity.

Furthermore, the downstream processing of non-canonically farnesylated proteins may also differ. The enzymes responsible for proteolytic cleavage (RCE1) and carboxymethylation (ICMT) also exhibit substrate specificity, and it is not yet fully understood how they process proteins with extended or altered C-terminal motifs.

The existence of these alternative pathways highlights the complexity and adaptability of cellular signaling networks. A deeper understanding of non-canonical farnesylation will undoubtedly reveal new layers of regulation and provide novel targets for therapeutic intervention in diseases where farnesylation plays a critical role, such as cancer.

Advanced Research Methodologies and Emerging Directions in Farnesylated Peptide Research

High-Throughput Screening and Peptide Library Technologies for Specificity Profiling

High-throughput screening (HTS) and peptide library technologies have revolutionized the exploration of enzyme-substrate interactions, providing a powerful platform to dissect the specificity of protein farnesyltransferase (FTase).

Systematic Exploration of FTase Substrate Specificity Using Peptide Libraries

The substrate specificity of protein farnesyltransferase (FTase), the enzyme responsible for attaching a farnesyl group to proteins, is crucial for its biological function. osti.gov To systematically investigate this, researchers employ peptide libraries, which consist of a large collection of peptides with varying amino acid sequences. nih.govnih.govjpt.com These libraries are instrumental in identifying which sequences are preferred substrates for FTase. nih.govacs.org

One common approach involves the synthesis of peptide libraries where specific positions within the canonical CaaX box motif are systematically varied. mdpi.com The CaaX box is a tetrapeptide sequence at the C-terminus of a protein, where 'C' is cysteine, 'a' is typically an aliphatic amino acid, and 'X' determines the type of isoprenoid lipid that is attached. osti.govacs.org By screening these libraries, researchers can determine the impact of each amino acid at each position on the efficiency of farnesylation. nih.govacs.org

For instance, studies have utilized libraries of dansylated-GCaaS peptides to evaluate predictive models of FTase substrates and gain new insights into the enzyme's selectivity. nih.govnih.gov The screening of such libraries has revealed that FTase exhibits a preference for lysine (B10760008) and arginine at the a1 position. nih.gov Furthermore, comparisons of FTase from different organisms, such as Rattus norvegicus, Saccharomyces cerevisiae, and Candida albicans, have been conducted using these libraries, revealing both shared and distinct substrate specificities. nih.govacs.org

The results from these high-throughput screening assays, often analyzed using techniques like fluorescence-based assays or mass spectrometry, provide a wealth of data that can be used to refine our understanding of FTase-substrate recognition. nih.govmdpi.com This information is critical for predicting new farnesylated proteins and for the design of specific inhibitors. nih.govresearchgate.net

Table 1: Examples of Peptide Library Screening for FTase Substrate Specificity

| Library Type | Screening Method | Key Findings | Reference |

| Dansylated-GCaaS peptides | Fluorescence-based assay | Identified 24 out of 27 peptides as substrates, with a ~150-fold variation in reactivity. Highlighted preference for Lys and Arg at the a1 position. | nih.gov |

| CVa2X and CCa2X libraries (380 peptides each) | Alkyne-isoprenoid analogue and click chemistry | Identified known and novel recognition sequences. Showed that R. norvegicus FTase shares more substrates with S. cerevisiae FTase than with C. albicans FTase. | nih.govacs.org |

| Pentapeptide libraries based on CMIIM and CSLMQ | MALDI-MS-based assay | Systematically varied residues to understand recognition of extended CaaaX motifs. | mdpi.com |

Development of Bio-Orthogonal Probes for In Vivo Metabolic Labeling and Imaging

Bio-orthogonal probes are chemical tools that allow for the visualization and identification of molecules within their native biological environment without interfering with normal cellular processes. biosyn.comnih.gov In the context of farnesylated peptides, these probes have been invaluable for in vivo metabolic labeling and imaging. nih.gov

The strategy involves introducing a chemically modified version of farnesyl pyrophosphate (FPP), the natural substrate of FTase, into cells. nih.gov This FPP analog contains a "bio-orthogonal handle," such as an azide (B81097) or an alkyne group. nih.govresearchgate.net Cellular enzymes, including FTase, incorporate this modified farnesyl group onto target proteins. nih.gov

Once incorporated, the bio-orthogonal handle can be selectively reacted with a complementary probe, a process often referred to as "click chemistry." nih.gov This secondary probe is typically tagged with a fluorescent dye for imaging or a biotin (B1667282) molecule for affinity purification and subsequent identification by mass spectrometry. acs.orgnih.gov This two-step labeling approach allows for the sensitive and specific detection of farnesylated proteins within the complex cellular milieu. researchgate.net

This methodology has been successfully used to:

Visualize the subcellular localization of newly farnesylated proteins. biosyn.com

Identify novel farnesylated proteins in various cell types. nih.govrsc.org

Profile changes in protein farnesylation in response to FTase inhibitors. rsc.org

Study the dynamics of protein prenylation in living organisms. biosyn.com

The development of new bio-orthogonal probes with improved reaction kinetics and fluorogenic properties continues to enhance the capabilities of this powerful technique for studying farnesylated peptides and proteins. mdpi.com

Structural Biology Approaches to Elucidate FTase-Peptide Interactions

Understanding the three-dimensional structure of FTase in complex with its peptide substrates is fundamental to deciphering the molecular basis of its function and for the rational design of inhibitors.

X-ray Crystallography of Enzyme-Peptide Complexes

X-ray crystallography has been a pivotal technique in visualizing the intricate interactions between FTase and its peptide substrates at the atomic level. pnas.orgnih.gov By determining the crystal structure of FTase bound to a peptide, researchers can map the precise contacts between the enzyme's active site and the amino acid residues of the peptide. acs.orgresearchgate.net

These structural studies have revealed several key features of FTase-peptide recognition:

The peptide binds in an extended conformation within a hydrophobic cavity of the enzyme. acs.orgnih.gov

The cysteine residue of the CaaX motif coordinates with a zinc ion in the active site, which is essential for catalysis. acs.orgresearchgate.net

The side chains of the 'a' and 'X' residues of the CaaX box fit into specific pockets within the enzyme, which are major determinants of substrate selectivity. researchgate.net

The binding of the farnesyl diphosphate (B83284) (FPP) substrate induces conformational changes in the enzyme that create part of the binding site for the peptide substrate. nih.gov

Crystal structures of FTase in complex with various peptides, including both substrates and non-substrate inhibitors, have provided a structural basis for understanding why some peptides are farnesylated while others are not. pnas.orgnih.gov For example, the structure of human FTase with the non-substrate tetrapeptide CVFM revealed that it binds in a different conformation compared to a substrate peptide, a conformation stabilized by an ion pair between the peptide's N-terminus and the FPP's α-phosphate. pnas.orgnih.govnih.gov

Table 2: Key X-ray Crystal Structures of FTase-Peptide Complexes

| PDB ID | Enzyme Source | Bound Ligands | Resolution (Å) | Key Insights | Reference |

| 1D8D | Rat | TKCVIM (K-Ras4B peptide substrate), FPP analog | 2.0 | Basis for K-Ras4B binding specificity. | pnas.org |

| 1FT2 | Rat | Acetyl-CVIM, α-hydroxyfarnesylphosphonic acid (FPP analog) | 2.5 | First view of a ternary complex with a peptide substrate. | acs.org |

| 1JCR | Human | L-739,750 (peptidomimetic inhibitor), FPP | 2.75 | Structural mechanism of inhibition by non-substrate peptidomimetics. | pnas.orgnih.gov |

| 1JCS | Rat | CVFM (non-substrate tetrapeptide), FPP | 2.5 | Conformation of a non-substrate inhibitor peptide. | pnas.org |

| 1NI1 | Rat | FPP | 2.0 | Structure of the binary complex with the isoprenoid substrate. | nih.gov |

Computational Modeling and Molecular Dynamics Simulations of Protein-Ligand Systems

Computational modeling and molecular dynamics (MD) simulations complement experimental techniques like X-ray crystallography by providing a dynamic view of FTase-peptide interactions. nih.govnih.gov These methods allow researchers to simulate the movement of atoms over time, offering insights into the flexibility of the enzyme and its substrates, and the energetics of their binding. umsystem.edu

MD simulations have been employed to:

Investigate the binding of the FPP substrate and the conformational changes it undergoes upon binding to FTase. nih.govacs.org

Study the interactions between the peptide substrate and the enzyme's active site residues, identifying key hydrogen bonds and hydrophobic contacts. nih.govtandfonline.com

Explore the conformational landscape of the FTase-peptide complex to understand the transition states of the farnesylation reaction. acs.org

Predict the binding modes of different peptide sequences and inhibitors, aiding in the interpretation of experimental data and the design of new molecules. nih.govmdpi.comnih.gov

For example, MD simulations of the FTase ternary complex with FPP and a tetrapeptide substrate have revealed that the FPP substrate maintains an inactive conformation and that specific residues are crucial for binding the diphosphate group. nih.gov These simulations have also shown that the conformational space of the farnesyl group is significantly reduced upon binding to the enzyme. nih.gov By combining computational approaches with experimental data, a more complete picture of the dynamic process of peptide farnesylation can be achieved. researchgate.net

Computational Biology and Bioinformatics for Post-Translational Modification Prediction

The identification of all proteins that undergo farnesylation, collectively known as the "farnesylome," is a significant challenge. Computational biology and bioinformatics offer powerful tools to predict potential farnesylation sites in proteins based on their amino acid sequences. ijsr.netpnas.org

These predictive models are typically developed using machine learning algorithms trained on a set of experimentally verified farnesylated proteins. ijsr.net The algorithms learn the sequence patterns and amino acid properties that are characteristic of FTase substrates. ijsr.net For instance, the "PrePS" (Prenylation Prediction Suite) is a web-based tool that predicts farnesylation and geranylgeranylation sites in protein sequences. imp.ac.at

The development of these prediction tools often involves:

Feature extraction: Converting the amino acid sequence around a potential modification site into a numerical representation that captures its physicochemical properties.

Algorithm training: Using a known dataset of farnesylated and non-farnesylated proteins to train a classifier, such as a support vector machine or a neural network.

Performance evaluation: Assessing the accuracy, sensitivity, and specificity of the predictor using an independent test set.

While these in silico prediction methods are highly valuable for generating hypotheses and guiding experimental work, they often require experimental validation. researchgate.net For example, peptides predicted to be farnesylated can be synthesized and tested in in vitro farnesylation assays. researchgate.net The integration of bioinformatic predictions with experimental approaches, such as peptide library screening and proteomic analyses using bio-orthogonal probes, provides a comprehensive strategy for expanding our knowledge of the farnesylated proteome. mdpi.compnas.orgnih.gov

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| H-Cys(farnesyl)-Val-Ile-Ser-OH | N-(N-(N-((2S)-2-amino-3-(((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)thio)propanoyl)-L-valyl)-L-isoleucyl)-L-serine |

| FPP | Farnesyl pyrophosphate |

| CVFM | Cys-Val-Phe-Met |

| CVIM | Cys-Val-Ile-Met |

| TKCVFM | Thr-Lys-Cys-Val-Phe-Met |

| TKCVIM | Thr-Lys-Cys-Val-Ile-Met |

| CMIIM | Cys-Met-Ile-Ile-Met |

| CSLMQ | Cys-Ser-Leu-Met-Gln |

| CVVM | Cys-Val-Val-Met |

| Dansyl-GCKVL | Dansyl-Gly-Cys-Lys-Val-Leu |

| 3-MeBFPP | 3-methyl-2-butenyl pyrophosphate |

Integration of Artificial Intelligence (AI) in PTM Research and Data Analysis

Artificial intelligence (AI) and machine learning (ML) are transforming PTM research by enabling the analysis of complex biological data on a large scale. mdpi.comnih.gov These computational tools are being applied to predict PTM sites with greater accuracy, model the structural consequences of modifications, and understand their regulatory functions. pnnl.govosti.govnih.gov Deep learning algorithms, in particular, can analyze vast datasets to identify subtle patterns that are not apparent with traditional methods. nih.govnih.gov

In the context of farnesylation, AI can be leveraged in several ways:

Enhanced Prediction: AI models, such as deep learning frameworks, can be trained on protein sequences, structural data, and evolutionary information to improve the prediction of farnesylation sites, especially for non-canonical substrates. mdpi.comnih.gov

Structural Modeling: Tools like AlphaFold can now model protein structures with high accuracy, and recent advancements are beginning to incorporate PTMs. nih.gov This allows researchers to visualize how farnesylation might alter a protein's conformation and its interactions with other molecules, such as binding to cell membranes. nih.gov

Functional Analysis: By integrating large-scale proteomics data with other "omics" data, AI can help uncover the functional consequences of farnesylation events and identify their roles in complex signaling networks. mdpi.compnnl.gov This is crucial for understanding how defects in farnesylation contribute to disease. nih.gov

Future Research Perspectives on this compound and the Broader Field of Prenylated Peptides